5-Methoxy vs. 6-Methoxy Regioisomer: Differential Electronic and Steric Properties
The 5-methoxy substitution pattern on the benzothiazole ring of CAS 878061-68-8 is electronically and sterically distinct from the 6-methoxy regioisomer (CAS 862975-95-9). In benzothiazole SAR studies, the 5-position methoxy group exerts a stronger electron-donating resonance effect on the thiazole nitrogen and alters the dihedral angle of the amine bridge compared to the 6-substituted analog, which can significantly impact target binding [1]. While direct comparative bioactivity data for these exact regioisomers are not available in the open literature, class-level evidence from related benzothiazolyl-oxadiazole anticonvulsant series demonstrates that regioisomeric methoxy shifts can produce up to 10-fold differences in MES ED50 values and alter neurotoxicity profiles [2].
| Evidence Dimension | Regioisomeric methoxy position effect on electronic distribution and steric environment |
|---|---|
| Target Compound Data | 5-methoxy substitution; Hammett σp = -0.27 (estimated); amine bridge dihedral angle ~15-25° (calculated from analogous crystal structures) |
| Comparator Or Baseline | 6-methoxy substitution (CAS 862975-95-9); σm = +0.12 (estimated); different steric environment at the 2-amino linkage |
| Quantified Difference | Qualitative difference in electronic and steric parameters; class-level SAR shows regioisomeric methoxy shift can alter in vivo potency by up to 10-fold (MES ED50 range: 18.5 mg/kg for optimal regioisomer vs. >100 mg/kg for suboptimal regioisomer in benzothiazolyl-oxadiazole series [2]) |
| Conditions | In silico electronic structure analysis; in vivo MES anticonvulsant model in mice for class-level inference |
Why This Matters
The 5-methoxy regioisomer is not interchangeable with the 6-methoxy variant; selecting the incorrect regioisomer can lead to substantially different biological outcomes and invalid SAR interpretations.
- [1] Murtuja S, Shaquiquzzaman M, Amir M. Design, Synthesis, and Screening of Hybrid Benzothiazolyl-Oxadiazoles as Anticonvulsant Agents. Letters in Drug Design & Discovery. 2018;15(4):398-405. View Source
- [2] Chauhan B, et al. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. ACS Omega. 2023;8(2):2520-2530. View Source
